Valsartan

Description

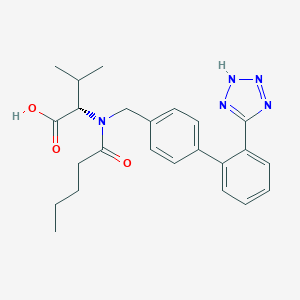

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023735 | |

| Record name | Valsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

83-88 | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL, Soluble in ethanol and methanol, 2.34e-02 g/L | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to practically white fine powder, Crystals from diisopropyl ether | |

CAS No. |

137862-53-4 | |

| Record name | Valsartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137862-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valsartan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | valsartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-3-metil-2-[pentanoil-[[4-[2-(2H-tetrazolo-5-il)fenil]fenil]metil]amino]acido butanoico | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80M03YXJ7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 116 - 117 °C | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Valsartan's Mechanism of Action on AT1 Receptors: A Technical Guide

Introduction

Valsartan is a potent, orally active, and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] The AT1 receptor is the primary mediator of the physiological effects of Angiotensin II (Ang II), a key effector hormone in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis.[3][4] By blocking the actions of Ang II at the AT1 receptor, this compound elicits antihypertensive effects and provides therapeutic benefits in various cardiovascular diseases.[5] This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its binding characteristics, functional antagonism, molecular interactions, and impact on downstream signaling pathways.

Core Mechanism: Selective Antagonism and Inverse Agonism

This compound functions primarily as a competitive antagonist at the AT1 receptor. It binds with high affinity and specificity to the AT1 subtype, effectively preventing Ang II from binding and activating the receptor. This blockade inhibits the canonical Ang II-induced signaling cascade responsible for vasoconstriction, aldosterone release, and cellular growth and proliferation. Notably, this compound exhibits a selectivity for the AT1 receptor that is approximately 30,000 times greater than for the AT2 receptor subtype.

Beyond simple antagonism, studies have demonstrated that this compound also acts as a strong inverse agonist. While a neutral antagonist only blocks the action of an agonist, an inverse agonist can reduce the basal, constitutive activity of a receptor that occurs even in the absence of an agonist. This compound stabilizes the AT1 receptor in an inactive conformation, thereby suppressing its ligand-independent signaling.

Data Presentation: Quantitative Pharmacology of this compound

The interaction of this compound with the AT1 receptor has been quantified through various in vitro and cellular assays. The following tables summarize key binding and functional parameters.

Table 1: Binding Affinity of this compound for the AT1 Receptor

| Parameter | Value | Species/System | Radioligand | Reference |

| Ki | 2.38 nM | Rat (aortic smooth muscle cells) | [125I]-Angiotensin II | |

| Kd | 1.44 nM | Rat (aortic smooth muscle cells) | [3H]this compound | |

| pKi | 7.65 ± 0.12 | COS-7 cells (recombinant human AT1) | [3H]-Angiotensin II | |

| Binding Energy | -133.224 kcal/mol | Human AT1 Receptor (Molecular Docking) | N/A |

Table 2: Functional Antagonism and Inverse Agonism of this compound

| Parameter | Value | Assay Type | Species/System | Reference |

| pA2 | 8.4 | Aldosterone Release Inhibition | Bovine (adrenal glomerulosa) | |

| Apparent pKb | 9.26 | Aortic Contraction Assay (3h incubation) | Rabbit (aortic rings) | |

| IC50 | 21 nM | PAI-1 Activity Inhibition | Rat (aortic smooth muscle cells) | |

| Inverse Agonism | Potent | Inositol Phosphate (IP) Production | Recombinant WT and N111G mutant AT1 |

Molecular Interactions and Signaling Pathways

Binding Site and Inverse Agonism

Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the AT1 receptor that are crucial for this compound's binding and its ability to induce an inactive state. Interactions with Serine 105 (Ser105), Serine 109 (Ser109), and Lysine 199 (Lys199) in the transmembrane domains are particularly important for its inverse agonistic activity. It is suggested that Ser109 and Lys199 bind to the phenyl and tetrazole groups of this compound, respectively, while Ser105 is a candidate for interacting with its carboxyl group. This network of interactions stabilizes a receptor conformation that is incapable of activating downstream G proteins.

Caption: Molecular interactions stabilizing the AT1 receptor's inactive state.

Downstream Signaling Pathways

The primary signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of the heterotrimeric G protein Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction. This compound directly blocks this entire cascade at its origin by preventing receptor activation.

Beyond the canonical Gq pathway, AT1 receptor activation can also lead to G protein-independent signaling, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Furthermore, in endothelial cells, this compound has been shown to increase nitric oxide (NO) production by modulating the interaction between the AT1 receptor and endothelial nitric oxide synthase (eNOS) through a Src/PI3K/Akt signaling pathway.

Caption: this compound blocks the canonical Gq/11-mediated signaling pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat liver or aorta) or cultured cells expressing AT1 receptors (e.g., COS-7) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer. Determine protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK-- Ang II or [3H]this compound), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. Wash the filters rapidly with ice-cold buffer.

-

Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Caption: A typical workflow for a radioligand competition binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of Gq/11-coupled receptor activation.

Methodology:

-

Cell Preparation: Culture cells endogenously or recombinantly expressing the AT1 receptor in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent dye.

-

Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow receptor binding.

-

Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). The instrument's integrated pipettor adds a fixed concentration of an agonist (Angiotensin II) to all wells simultaneously while monitoring fluorescence in real-time.

-

Data Analysis: The binding of calcium to the dye results in an increase in fluorescence intensity. Measure the peak fluorescence response following agonist addition. Plot the response as a function of this compound concentration to generate a dose-response curve and determine the IC50 for the inhibition of the calcium signal.

Caption: A typical workflow for a fluorescence-based calcium mobilization assay.

ERK1/2 Phosphorylation Western Blot Assay

This assay assesses the effect of this compound on a key downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be activated by AT1 receptors.

Methodology:

-

Cell Culture and Starvation: Grow cells to near confluency. To reduce basal phosphorylation levels, serum-starve the cells for several hours (e.g., 4-12 hours) prior to the experiment.

-

Compound Treatment: Pre-treat cells with this compound for a specified duration. Then, stimulate the cells with Angiotensin II for a time known to induce peak ERK1/2 phosphorylation (e.g., 2-5 minutes).

-

Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the media, and lyse the cells directly in the well using a lysis buffer (e.g., SDS gel loading buffer) containing phosphatase and protease inhibitors.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: To normalize the data, strip the membrane and re-probe it with an antibody that detects total ERK1/2. Quantify the band intensities using densitometry. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal to determine the extent of inhibition by this compound.

Caption: A typical workflow for a Western blot-based phosphorylation assay.

References

- 1. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Differential bonding interactions of inverse agonists of angiotensin II type 1 receptor in stabilizing the inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the actions of angiotensin-1 receptor (AT1R) inverse agonists: Perspectives and implications in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Valsartan in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of valsartan, a potent angiotensin II receptor antagonist, in various preclinical models. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes a typical experimental workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats, common marmosets, and dogs following intravenous and oral administration. These values have been compiled from multiple preclinical studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Preclinical Models

| Species (Strain) | Dose (mg/kg) | AUC₀-∞ (ng·h/mL) | Half-life (t½) (h) |

| Rat | 1 | Not Reported | Not Reported |

| Common Marmoset | 0.2 | 1100 ± 200 | 1.8 ± 0.3 |

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Preclinical Models

| Species (Strain) | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | Bioavailability (%) |

| Rat | 10 | Increased 1.7-fold with gemfibrozil | Not Reported | Increased 2.5-fold with gemfibrozil | Significantly higher with gemfibrozil |

| Common Marmoset | 2 | 270 ± 110 | 0.75 ± 0.00 | 210 ± 70 | 9 ± 1 |

| Common Marmoset | 30 | 13,300 | 0.75 | Not Reported | Not Reported |

| Beagle Dog | 80 mg (total dose) | Dose-proportional increase | Not Reported | Dose-proportional increase | Not Reported |

| Beagle Dog | 160 mg (total dose) | Dose-proportional increase | Not Reported | Dose-proportional increase | Not Reported |

Data presented as mean ± standard deviation where available. For Beagle Dogs, specific values for Cₘₐₓ and AUC were not available in the reviewed literature, but a dose-proportional increase was reported[1][2].

Experimental Protocols

The methodologies described below are a synthesis of protocols reported in preclinical pharmacokinetic studies of this compound.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used.

-

Common Marmosets: Callithrix jacchus have been utilized as a non-rodent species.

-

Dogs: Beagle dogs are a frequently used non-rodent model.

-

Cynomolgus Monkeys: While used in metabolic studies, specific pharmacokinetic data for this compound alone is limited in the public domain.

Drug Administration

-

Intravenous (IV) Administration: For bioavailability studies, this compound is typically dissolved in a suitable vehicle, such as saline containing a solubilizing agent like Tween 80 and dimethyl sulfoxide (DMSO), and administered as a bolus injection, often via the femoral vein[3].

-

Oral (PO) Administration: this compound is administered by oral gavage as a suspension in a vehicle such as water containing carboxymethyl cellulose sodium and Tween 80[4]. Animals are typically fasted overnight prior to oral dosing[4].

Blood Sample Collection

-

Blood samples are collected at predetermined time points post-administration. For IV studies, early time points (e.g., 10, 30 minutes) are critical to capture the distribution phase, followed by later points (e.g., 1, 2, 4, 8, 24 hours) for the elimination phase.

-

For oral studies, sampling is designed to capture the absorption phase (e.g., 15, 45 minutes, 1, 2, 4 hours) and the elimination phase (e.g., 8, 24 hours).

-

Blood is typically collected from the femoral vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: A protein precipitation method is commonly employed for plasma sample preparation. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant is then typically diluted and injected into the LC-MS/MS system. An internal standard (e.g., this compound-d9) is added before precipitation for accurate quantification.

-

Chromatographic Separation: Separation is achieved on a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate this compound from endogenous plasma components.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions of the precursor ion to the product ion for this compound (e.g., m/z 436.2 → 235.2) and the internal standard are monitored for quantification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

References

Valsartan's Binding Profile: A Deep Dive into Angiotensin II Receptor Affinity and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the binding characteristics of valsartan, a potent and highly selective angiotensin II receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document details this compound's binding affinity for the angiotensin II type 1 (AT1) and type 2 (AT2) receptor subtypes, outlines the experimental protocols for these determinations, and illustrates the associated signaling pathways.

Quantitative Analysis of this compound Binding

This compound exhibits a strong and preferential affinity for the AT1 receptor, the primary mediator of the pressor and pathological effects of angiotensin II. This high selectivity is a cornerstone of its therapeutic efficacy in managing hypertension and other cardiovascular conditions. The binding affinity and selectivity of this compound are summarized below.

| Parameter | Receptor Subtype | Value | Reference Tissue/System |

| Inhibition Constant (Ki) | AT1 | 2.38 nM | Rat aortic smooth muscle cell membranes |

| Half-maximal Inhibitory Concentration (IC50) | AT1 | 2.7 nM | Not specified |

| Selectivity Ratio (AT1 vs. AT2) | - | ~20,000 - 30,000-fold | Human myometrial membranes (for AT2) |

This compound's high affinity for the AT1 receptor is demonstrated by its low nanomolar Ki and IC50 values.[1][2][3] More strikingly, its selectivity for the AT1 receptor is approximately 20,000 to 30,000 times greater than for the AT2 receptor, ensuring a targeted therapeutic effect with minimal off-target activity.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for the AT1 receptor is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

I. Materials and Reagents

-

Receptor Source: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor (e.g., rat aortic smooth muscle cells).

-

Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II, a high-affinity radiolabeled antagonist for angiotensin II receptors.

-

Unlabeled Ligand: this compound (test compound).

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan) or Angiotensin II.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

II. Procedure

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a known amount of membrane protein, the radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Add the same amount of membrane protein, the radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add the same amount of membrane protein, the radioligand, and varying concentrations of this compound (typically in a log or semi-log dilution series).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its blockade of the AT1 receptor, which in turn modulates a complex network of intracellular signaling pathways. In contrast, the AT2 receptor often mediates opposing effects.

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 and G12/13 proteins. Its activation by angiotensin II initiates a cascade of events leading to vasoconstriction, inflammation, cellular growth, and fibrosis. This compound blocks these downstream effects.

Angiotensin II Type 2 (AT2) Receptor Signaling Pathway

The AT2 receptor is also a GPCR, but its activation often counteracts the effects of AT1 receptor stimulation. It is generally associated with vasodilation, anti-proliferative, and anti-inflammatory effects.

Experimental Workflow for Determining Receptor Subtype Selectivity

The high selectivity of this compound for the AT1 receptor over the AT2 receptor is a critical aspect of its pharmacological profile. This is determined by comparing its binding affinity at both receptor subtypes.

This comprehensive overview underscores the molecular basis for this compound's therapeutic efficacy. Its high-affinity, selective blockade of the AT1 receptor provides a targeted approach to mitigating the detrimental effects of angiotensin II in the pathophysiology of cardiovascular diseases.

References

- 1. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Angiotensin AT1 Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. Angiotensin II antagonism in clinical practice: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Valsartan on Cellular Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Valsartan is a highly selective Angiotensin II Type 1 Receptor (AT1R) blocker widely utilized in the management of hypertension and heart failure. Its primary mechanism involves the inhibition of Angiotensin II (Ang II), a potent vasoconstrictor and a key mediator of cellular growth, proliferation, and fibrosis. Beyond its well-documented hemodynamic effects, a growing body of in-vitro research has illuminated this compound's pleiotropic effects, demonstrating its ability to modulate a variety of intracellular signaling pathways. These modulations contribute to its vasoprotective, anti-proliferative, anti-inflammatory, and anti-fibrotic properties. This technical guide provides an in-depth summary of key in-vitro studies, focusing on the direct effects of this compound on critical cellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, is a central signaling route that translates extracellular stimuli into cellular responses such as proliferation, differentiation, and survival. In the vasculature, Ang II is a potent activator of this pathway in vascular smooth muscle cells (VSMCs), leading to the pathological proliferation and migration that contributes to atherosclerosis and in-stent restenosis.

This compound has been shown to effectively inhibit Ang II-induced activation of the MAPK/ERK pathway in VSMCs. This inhibition is a key mechanism behind its anti-proliferative effects.

Signaling Pathway Diagram

Caption: this compound's inhibition of the Ang II-induced MAPK/ERK pathway in VSMCs.

Quantitative Data Summary

| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| Rat VSMCs | Ang II (10⁻⁷ mM) | 10⁻⁵ and 10⁻⁴ mmol/L | Significantly inhibited Ang II-induced cell proliferation and migration. | |

| Rat VSMCs | Ang II (10⁻⁶ mol/L) | 10⁻⁵ and 10⁻⁶ mol/L | Inhibited Ang II-induced upregulation of Raf and ERK1/2 expression. | [1] |

| Rat VSMCs | Ang II (10⁻⁷ mM) | Not specified | Inhibited Ang II-induced phosphorylation of p42/44 MAPK. | |

| HA-VSMCs | Ang II | Not specified | Part of Sacubitril/Valsartan, which downregulated p-ERK1/2 protein expression. | [2] |

Experimental Protocols

-

Cell Culture: Vascular Smooth Muscle Cells (VSMCs) were isolated from rat thoracic aortas and cultured. Human Aortic VSMCs (HA-VSMCs) were also used.[1]

-

Proliferation Assay: Cell proliferation was quantified using the Methyl Thiazolyl Tetrazolium (MTT) assay or Cell Counting Kit-8 (CCK-8). VSMCs were pre-treated with various concentrations of this compound before being stimulated with Angiotensin II.

-

Migration Assay: A migration chamber system was used to assess VSMC migration. Cells were treated with this compound and/or Ang II, and the number of migrated cells was counted.

-

Western Blot Analysis: Protein expression and phosphorylation levels of key pathway components (e.g., Raf, ERK1/2, phospho-p42/44 MAPK) were determined by Western blot. Cells were lysed after treatment, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary and secondary antibodies.

PI3K/Akt/eNOS Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway is fundamental for the production of nitric oxide (NO) in endothelial cells. NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion, thereby maintaining vascular health. This compound enhances NO bioavailability, a pleiotropic effect that contributes significantly to its cardiovascular protective benefits.

In-vitro studies show that this compound activates this pathway, leading to increased eNOS phosphorylation and subsequent NO production. This action is, at least in part, independent of simple AT1R blockade and involves the modulation of protein-protein interactions.

Signaling Pathway Diagram

Caption: this compound promotes NO production via the Src/PI3K/Akt/eNOS pathway.

Quantitative Data Summary

| Cell Type | This compound Concentration | Duration | Observed Effect | Reference |

| BAECs | 10 µM | 24 h | Significantly increased nitrite and cGMP levels in cultured medium. | |

| HAECs | 10 µM | 15 min | Elevated levels of phosphorylated eNOS (Ser-1179) and Akt (Thr-473). | |

| EA.hy926 | 10 µmol/L | 3-24 h | Increased intracellular NO concentration in a time- and dose-dependent manner. | |

| HAECs | Not specified | 30 min | Suppressed the interaction (association) of AT1R and eNOS. | |

| BAECs | Not specified | 5 min | Significantly increased Akt phosphorylation. |

Experimental Protocols

-

Cell Culture: Bovine Aortic Endothelial Cells (BAECs) and Human Aortic Endothelial Cells (HAECs) were cultured in appropriate media. The EA.hy926 human endothelial cell line was also used.

-

NO Production Measurement: NO production was assessed by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent assay.

-

cGMP Measurement: Intracellular cGMP levels, a downstream effector of NO, were measured using an enzyme immunosorbent assay (ELISA).

-

Western Blot Analysis: Levels of total and phosphorylated eNOS and Akt were determined by Western blotting to assess the activation state of the pathway.

-

Immunoprecipitation: To study the interaction between AT1R and eNOS, cell lysates were subjected to immunoprecipitation with an anti-AT1R antibody, followed by Western blotting for eNOS.

Transforming Growth Factor-β (TGF-β)/Smad Pathway

The TGF-β signaling pathway is a master regulator of tissue fibrosis. Upon activation by TGF-β1, its receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the expression of pro-fibrotic genes, such as those for collagen and fibronectin. This pathway is pathologically activated in cardiac fibroblasts, leading to myocardial fibrosis.

This compound demonstrates significant anti-fibrotic effects by directly inhibiting the TGF-β/Smad pathway in cardiac and renal cells.

Signaling Pathway Diagram

Caption: this compound inhibits the pro-fibrotic TGF-β/Smad signaling pathway.

Quantitative Data Summary

| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| Myocardial Fibroblasts | TGF-β1 (5 ng/ml) | 10⁻⁵ M | Mitigated the increased cell viability induced by TGF-β1. | |

| Myocardial Fibroblasts | TGF-β1 | 10⁻⁵ M | Significantly reduced TGF-β1-induced upregulation of p-Smad3 protein expression. | |

| HK-2 (Renal Proximal Tubular Cells) | TGF-β1 (5 ng/mL) | 30 μM | Inhibited levels of MMP9 and α-SMA; increased CK-18 (epithelial marker). | |

| HK-2 Cells | TGF-β1 | 30 μM | Decreased the upregulation of collagen III and fibronectin. | |

| HL-1 (Myocardial Cells) | Doxorubicin | Not specified | Reversed increased expression of TGF-β1 and downstream proteins. |

Experimental Protocols

-

Cell Culture: Primary myocardial fibroblasts were isolated and cultured. Human proximal tubular cells (HK-2) and mouse myocardial cells (HL-1) were also used.

-

Induction of Fibrotic Response: Cells were treated with TGF-β1 to induce a fibrotic phenotype, characterized by increased proliferation, differentiation into myofibroblasts, and extracellular matrix protein synthesis. In some studies, doxorubicin was used to induce cardiac injury.

-

Cell Viability Assay: The CCK-8 assay was used to measure the viability of myocardial fibroblasts after treatment with TGF-β1 and/or this compound.

-

Western Blot Analysis: The expression and phosphorylation of key proteins in the TGF-β pathway, such as TGF-β1, Smad3, and phospho-Smad3 (p-Smad3), as well as fibrotic markers like α-SMA, collagen, and fibronectin, were analyzed by Western blot.

-

Quantitative RT-PCR: Gene expression levels of fibrotic and epithelial markers (MMP9, α-SMA, CK-18) were quantified by qRT-PCR.

Anti-Inflammatory Signaling (NF-κB & Cytokine Suppression)

Chronic inflammation is a key driver of cardiovascular and renal disease. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound has demonstrated direct anti-inflammatory effects in vitro by inhibiting the activation of NF-κB and MAPK signaling pathways in various cell types, including macrophages and epithelial cells, independent of its AT1R blockade in some cases.

Signaling Pathway Diagram

References

- 1. This compound inhibits angiotensin II-induced proliferation of vascular smooth muscle cells via regulating the expression of mitofusin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sacubitril/valsartan inhibits the proliferation of vascular smooth muscle cells through notch signaling and ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Valsartan Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan is a highly effective, orally active angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension and heart failure.[1][2] As a selective antagonist of the angiotensin II type 1 (AT1) receptor, it mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, playing a crucial role in regulating blood pressure.[3][4] The clinical success of this compound has spurred further research into the development of novel analogs with potentially improved pharmacological profiles, such as enhanced potency, better bioavailability, or modified pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery and synthesis of new this compound analogs, detailing the underlying signaling pathways, modern synthetic strategies, and key evaluation protocols. It aims to serve as a comprehensive resource for professionals engaged in cardiovascular drug discovery and development.

The Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, angiotensin II (Ang II), to the AT1 receptor initiates a cascade of intracellular events primarily through the Gq/11 protein pathway.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, inflammation, cellular growth, and fibrosis. This compound and its analogs competitively inhibit the initial binding of Ang II, thereby blocking this entire downstream cascade.

Design and Synthesis of this compound Analogs

The development of novel this compound analogs is guided by rational drug design principles aimed at optimizing interactions with the AT1 receptor and improving drug-like properties.

Rational Design Strategies

Structure-based drug design is a common strategy, leveraging the known crystal structure of the AT1 receptor. Modifications to the this compound scaffold are typically focused on several key moieties:

-

Carboxylic Acid Group: This group is crucial for binding. It can be functionalized into esters or amides to create prodrugs with altered solubility or permeability, or to explore new interactions within the receptor pocket.

-

Tetrazole Ring: This acidic moiety is a key pharmacophore that mimics the C-terminal carboxylate of angiotensin II. Alkylation or substitution on this ring can modulate the compound's acidity and binding affinity.

-

Acyl and Valine Groups: The N-valeryl-N-methyl-L-valine portion contributes to the molecule's lipophilicity and specific hydrophobic interactions. Alterations here can fine-tune the pharmacokinetic profile.

Computational tools like molecular docking are used to screen virtual libraries of designed analogs, predicting their binding affinity and orientation within the AT1 receptor's active site. This in silico screening prioritizes candidates for chemical synthesis and biological testing.

Key Synthetic Routes

The synthesis of the this compound scaffold hinges on the formation of the biphenyltetrazole core. Several robust organometallic cross-coupling reactions are employed for this key step, including:

-

Suzuki Coupling: This involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

-

Negishi Coupling: This method utilizes an organozinc reagent and an aryl halide, also catalyzed by palladium or nickel. It is often noted for its efficiency and tolerance of various functional groups.

The following diagram and protocol detail an efficient synthesis of this compound via a Negishi coupling, which is a representative method adaptable for producing novel analogs.

Experimental Protocol: Synthesis of a this compound Analog via Negishi Coupling

This protocol is adapted from an efficient synthesis of this compound and serves as a template for analog synthesis.

Step 1: Synthesis of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (5)

-

Acylation: L-valine methyl ester hydrochloride (2) is coupled with valeryl chloride (1) in dichloromethane at 0 °C using triethylamine as a base to yield methyl N-pentanoyl-L-valinate (3).

-

N-Alkylation: Compound (3) is N-alkylated with 1-bromo-4-(bromomethyl)benzene (4) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base to afford the key aryl bromide intermediate (5).

Step 2: Negishi Coupling

-

Organozinc Formation: In a dry, nitrogen-purged flask, dissolve 5-phenyl-1-trityl-1H-tetrazole (6) in anhydrous THF. Add n-butyllithium at 25 °C to perform directed ortho-metalation. After stirring, cool the mixture to -20 °C and add a solution of anhydrous zinc chloride in THF to form the organozinc reagent.

-

Coupling Reaction: To the organozinc solution, add the aryl bromide (5), palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand (e.g., Q-phos).

-

Heat the reaction mixture to 75 °C for approximately 2 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to yield the protected this compound analog (7).

Step 3: Deprotection (Hydrolysis)

-

Dissolve the protected compound (7) in methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 3 N NaOH).

-

Reflux the mixture until the hydrolysis of the methyl ester and cleavage of the trityl protecting group are complete (monitor by TLC/LC-MS).

-

After cooling, acidify the mixture to pH ~2-3 with HCl to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the final this compound analog (8).

| Parameter | Condition / Reagent | Purpose | Typical Yield |

| Acylation | Valeryl Chloride, Et₃N, DCM | Forms the amide bond | ~95% |

| N-Alkylation | NaH, THF | Attaches the biphenyl precursor | ~70% |

| Metalation | n-BuLi, THF | Activates the tetrazole ring for coupling | - |

| Transmetalation | Anhydrous ZnCl₂ | Forms the organozinc species | - |

| Coupling Catalyst | Pd(OAc)₂, Q-phos | Catalyzes C-C bond formation | ~80% |

| Hydrolysis | 3 N NaOH, Methanol | Removes protecting groups | ~90% |

Pharmacological Evaluation and Structure-Activity Relationships

In Silico and In Vitro Evaluation

Newly synthesized analogs undergo rigorous evaluation to determine their pharmacological profile. The process begins with in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, followed by in vitro assays to measure biological activity directly. The primary assay is a receptor binding assay to determine the compound's affinity for the AT1 receptor.

Data Summary: AT1 Receptor Affinities

The binding affinity is a critical measure of a drug's potency. For this compound, this is typically reported as an inhibition constant (Ki) or dissociation constant (Kd). For novel analogs, initial screening is often performed computationally, providing a predicted binding energy. While experimental data for many novel analogs is proprietary or not yet published, in silico studies provide valuable comparative insights.

| Compound | Modification | Binding Affinity (kcal/mol)a | Experimental Ki (nM)b |

| This compound | - | -8.5 | 2.38 |

| Analog 1b | Methyl Ester | -8.9 | N/A |

| Analog 1d | Isopropyl Ester | -9.2 | N/A |

| Analog 2a | N-Methyl Amide | -9.0 | N/A |

| Analog 2f | N-Cyclopentyl Amide | -9.7 | N/A |

| Analog 3c | Tetrazole N-Alkylation (Ethyl) | -8.7 | N/A |

Experimental Protocol: AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

1. Materials:

-

Membrane Preparation: Rat aortic smooth muscle cell membranes (or other tissues expressing AT1 receptors).

-

Radioligand: [¹²⁵I]-Angiotensin II (e.g., [¹²⁵I]-(Sar¹,Ile⁸) Angiotensin II).

-

Binding Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

-

Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding (NSB) Control: A high concentration of unlabeled Angiotensin II or a known antagonist like Losartan.

-

Apparatus: 96-well plates, filtration apparatus, gamma counter.

2. Procedure:

-

Prepare serial dilutions of the test compounds and reference compound (unlabeled Angiotensin II or this compound).

-

In a 96-well plate, add the binding buffer, a fixed concentration of [¹²⁵I]-Angiotensin II radioligand, and the cell membrane preparation.

-

Add the serially diluted test compounds to their respective wells. For total binding wells, add vehicle only. For NSB wells, add the NSB control.

-

Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for refining analog design. Key insights for sartans include:

-

An acidic group (tetrazole or carboxylic acid) on the biphenyl ring system is essential for high-affinity binding.

-

The lipophilic side chain (the N-pentanoyl valine moiety in this compound) occupies a hydrophobic pocket in the receptor, and its size and shape significantly influence potency.

-

The relative orientation of the biphenyl rings and the attached functional groups, dictated by the central linker, is critical for optimal receptor engagement.

Conclusion and Future Directions

The rational design and synthesis of novel this compound analogs remain a promising avenue for the development of next-generation antihypertensive agents. By leveraging computational chemistry, efficient synthetic methodologies like Negishi coupling, and robust pharmacological screening protocols, researchers can systematically explore the chemical space around the this compound scaffold. Future efforts may focus on developing analogs with dual-target activities or tissue-specific effects to further enhance therapeutic benefits while minimizing side effects. The principles and protocols outlined in this guide provide a solid foundation for scientists and developers aiming to contribute to this important field of cardiovascular medicine.

References

Valsartan's Pivotal Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Valsartan's mechanism of action and its profound impact on the Renin-Angiotensin-Aldosterone System (RAAS). As a highly selective Angiotensin II Receptor Blocker (ARB), this compound plays a critical role in the management of hypertension and heart failure. This document elucidates the intricate signaling pathways of the RAAS, details the molecular interactions of this compound, and presents quantitative data from key clinical studies. Furthermore, it offers comprehensive experimental protocols for assessing the pharmacodynamic effects of this compound on RAAS components, aiming to equip researchers and drug development professionals with the essential knowledge for advancing cardiovascular therapeutics.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE), primarily found in the lungs, then converts Angiotensin I into the potent octapeptide, Angiotensin II.

Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of Angiotensin II are mediated through the AT1 receptor. These effects include:

-

Vasoconstriction: Potent constriction of arterioles, leading to an increase in systemic vascular resistance and blood pressure.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals and direct stimulation of the sympathetic nervous system.

-

Cellular Growth and Proliferation: Promotion of cardiac and vascular smooth muscle cell hypertrophy and fibrosis.

Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. Consequently, pharmacological inhibition of this system has become a cornerstone of cardiovascular therapy.

This compound: Mechanism of Action

This compound is a non-peptide, orally active, and highly selective Angiotensin II Receptor Blocker (ARB). Its therapeutic efficacy stems from its ability to competitively and insurmountably antagonize the binding of Angiotensin II to the AT1 receptor. This selective blockade prevents Angiotensin II from exerting its pressor and pro-hypertrophic effects, leading to:

-

Vasodilation: By inhibiting Angiotensin II-mediated vasoconstriction, this compound reduces peripheral vascular resistance and lowers blood pressure.

-

Reduced Aldosterone Secretion: Blockade of AT1 receptors in the adrenal gland diminishes Angiotensin II-stimulated aldosterone release, leading to decreased sodium and water retention.

-

Inhibition of Negative Feedback: By blocking the effects of Angiotensin II, this compound interrupts the negative feedback loop on renin release. This results in a compensatory increase in plasma renin activity (PRA) and circulating levels of Angiotensin II. However, due to the AT1 receptor blockade, the elevated Angiotensin II levels do not elicit a pressor response.

The following diagram illustrates the RAAS cascade and the point of intervention by this compound.

Quantitative Effects of this compound on RAAS Biomarkers and Blood Pressure

Clinical trials have consistently demonstrated the significant impact of this compound on key biomarkers of the RAAS and on blood pressure. The following tables summarize quantitative data from representative studies.

Table 1: Effect of this compound on Plasma Renin Activity (PRA) and Aldosterone

| Treatment Group | Change in Plasma Renin Activity (PRA) | Change in Plasma Aldosterone | Study Reference |

| This compound | ▲ 54% - 73% increase | ▼ 11% - 22% decrease | [1] |

| This compound (in combination with Nebivolol) | ▲ 17% - 39% increase | ▼ up to 35% decrease (max dose) | [1] |

Table 2: Effect of this compound on Ambulatory Blood Pressure in Hypertensive Patients

| Administration Time | 24-hour Mean Systolic BP Reduction (mmHg) | 24-hour Mean Diastolic BP Reduction (mmHg) | Study Reference |

| Morning (on awakening) | 17.0 | 11.3 | [2] |

| Bedtime | 14.6 | 11.4 | [2] |

Table 3: Effect of this compound-based vs. Amlodipine-based Therapy on Office and Ambulatory Blood Pressure in Obese Hypertensive Patients

| Treatment Group | Office Systolic BP Reduction (mmHg) | 24-hour Ambulatory Systolic BP Reduction (mmHg) | Study Reference |

| This compound/HCTZ | -30.6 | -20.6 | [3] |

| Amlodipine/HCTZ | -28.3 | -14.5 |

Experimental Protocols

Accurate assessment of this compound's pharmacodynamic effects requires robust and validated experimental protocols. This section details methodologies for key assays and clinical procedures.

Measurement of Plasma Renin Activity (PRA)

Principle: PRA is determined by measuring the rate of Angiotensin I generation from endogenous angiotensinogen in plasma. This is typically achieved through an in vitro incubation step followed by quantification of the generated Angiotensin I.

Protocol: Radioimmunoassay (RIA) for Angiotensin I

-

Sample Collection and Handling:

-

Collect whole blood in pre-chilled EDTA-containing tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -70°C until analysis to prevent degradation of Angiotensin I.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

Divide each plasma sample into two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow for enzymatic generation of Angiotensin I by renin.

-

Incubate the second aliquot at 4°C for the same duration to serve as a baseline (non-generation) control.

-

Stop the enzymatic reaction by adding an ACE inhibitor (e.g., captopril) and placing the tubes on ice.

-

-

Radioimmunoassay (RIA):

-

Prepare a standard curve using known concentrations of Angiotensin I.

-

Add 125I-labeled Angiotensin I (tracer) and a specific anti-Angiotensin I antibody to all tubes (standards, controls, and samples).

-

Incubate to allow for competitive binding between labeled and unlabeled Angiotensin I for the antibody.

-

Separate antibody-bound Angiotensin I from free Angiotensin I using a secondary antibody precipitation method.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Calculation:

-

Calculate the concentration of Angiotensin I in each sample by interpolating from the standard curve.

-

PRA is expressed as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hour).

-

Measurement of Plasma Aldosterone Concentration

Principle: Aldosterone can be quantified in plasma using various immunoassay techniques or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and accuracy.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge and separate plasma. Store at -20°C or lower.

-

-

Extraction:

-

Add an internal standard (e.g., deuterated aldosterone) to the plasma sample.

-

Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate aldosterone and remove interfering substances.

-

Evaporate the solvent and reconstitute the extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system for separation of aldosterone from other compounds.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) in negative mode to ionize the aldosterone molecules.

-

Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for aldosterone and the internal standard, ensuring high selectivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known aldosterone concentrations.

-

Quantify the aldosterone concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Ambulatory Blood Pressure Monitoring (ABPM)

Principle: ABPM provides a comprehensive assessment of a patient's blood pressure profile over a 24-hour period, capturing variations during daily activities and sleep. This method is superior to office blood pressure measurements for evaluating the efficacy of antihypertensive medications.

Protocol:

-

Device and Cuff Selection:

-

Use a validated, automated, and portable ABPM device.

-

Select the appropriate cuff size for the patient's non-dominant arm to ensure accurate readings.

-

-

Device Programming:

-

Program the device to record blood pressure at regular intervals, typically every 15-30 minutes during the daytime (e.g., 7:00 AM to 11:00 PM) and every 30-60 minutes during the nighttime.

-

-

Patient Instructions:

-

Instruct the patient to engage in their usual daily activities but to keep their arm still and at heart level during each measurement.

-

Provide a diary for the patient to record their activities, posture, symptoms, and sleep/wake times.

-

-

Data Analysis:

-

Download the data from the ABPM device.

-

Calculate the following parameters:

-

24-hour average systolic and diastolic blood pressure.

-

Daytime average systolic and diastolic blood pressure.

-

Nighttime average systolic and diastolic blood pressure.

-

Blood pressure load (percentage of readings above a predefined threshold).

-

Nocturnal dipping status (percentage decrease in blood pressure from day to night).

-

-

Conclusion

This compound's targeted blockade of the AT1 receptor represents a highly effective strategy for mitigating the detrimental effects of an overactive RAAS. Its well-documented ability to lower blood pressure and modulate key RAAS biomarkers underscores its importance in the therapeutic arsenal against cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel RAAS inhibitors. A thorough understanding of these methodologies is paramount for researchers and drug development professionals dedicated to advancing the treatment of hypertension and heart failure.

Disclaimer: This document is intended for informational and educational purposes only and should not be considered as medical advice.

References: Giles, T. D., et al. (2015). Correlations of plasma renin activity and aldosterone concentration with ambulatory blood pressure responses to nebivolol and this compound, alone and in combination, in hypertension. Journal of the American Society of Hypertension, 9(12), 959-967. Hermida, R. C., et al. (2003). Administration time-dependent effects of this compound on ambulatory blood pressure in hypertensive subjects. Hypertension, 42(3), 283-290. Kjeldsen, S. E., et al. (2011). Office and ambulatory blood pressure-lowering effects of combination this compound/hydrochlorothiazide vs hydrochlorothiazide-based therapy in obese, hypertensive patients. The Journal of Clinical Hypertension, 13(10), 731-738. Cohn, J. N., & Tognoni, G. (2001). A randomized trial of the angiotensin-receptor blocker this compound in chronic heart failure. New England Journal of Medicine, 345(23), 1667-1675. Julius, S., et al. (2004). Outcomes in hypertensive patients at high cardiovascular risk treated with regimens based on this compound or amlodipine: the VALUE randomised trial. The Lancet, 363(9426), 2022-2031. The this compound Heart Failure Trial Investigators. (2002). Baseline demographics of the this compound Heart Failure Trial. European Journal of Heart Failure, 4(4), 439-446. HOPE Asia Network. (2020). Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network. Journal of Clinical Hypertension, 22(6), 941-951. Mega clinical trials which have shaped the RAS intervention clinical practice. (2015). Therapeutic Advances in Cardiovascular Disease, 9(4), 183-197. Sacubitril/valsartan versus this compound in regressing myocardial fibrosis in hypertension: a prospective, randomized, open-label, blinded endpoint clinical trial protocol. (2023). Trials, 24(1), 548. Effect of the Renin-Angiotensin-Aldosterone System Reactivity on Endothelial Function and Modulative Role of this compound in Male Subjects with Essential Hypertension. (2021). Journal of Clinical Medicine, 10(24), 5816. this compound Heart FailureTrial - Val-HeFT. (2003). American College of Cardiology. The Val-HeFT trial: this compound reduces morbidity in chronic heart failure [Classics Series]. (2014). 2 Minute Medicine. Outcomes in hypertensive patients at high cardiovascular risk treated with regimens based on this compound or amlodipine: the VALUE randomised trial. (2004). The Lancet, 363(9426), 2022-2031. this compound Antihypertensive Long-Term Use Evaluation. (2016). American College of Cardiology. A Critique of the VALUE Trial Results. (2004). Medscape. Severity of left ventricular remodeling defines outcomes and response to therapy in heart failure: this compound heart failure trial (Val-HeFT) echocardiographic data. (2004). Journal of the American College of Cardiology, 43(10), 1803-1810. The angiotensin receptor antagonist this compound: A review of the literature with a focus on clinical trials. (2005). Expert Opinion on Pharmacotherapy, 6(13), 2327-2341. Long-term potential of angiotensin receptor blockade for cardiovascular protection in hypertension: the VALUE trial. This compound Antihypertensive Long-term Use Evaluation. (1999). Blood Pressure, 8(4), 176-183. Safety and Efficacy of this compound and Amlodipine Combined and Alone in Hypertensive Patients. (2011). ClinicalTrials.gov. Addition of Sacubitril/Valsartan to Mineralocorticoid Receptor Antagonist Therapy in Primary Aldosteronism: Effects on Plasma Aldosterone Concentration and Plasma Renin Activity. (2025). Journal of Clinical Medicine Research. Effects of Angiotensin Receptor Blockers on Ambulatory Plasma Renin Activity in Healthy, Normal Subjects During Unrestricted Sodium Intake. (2007). American Journal of Hypertension, 20(11), 1216-1223. The Val-HeFT trial: this compound reduces morbidity in chronic heart failure [Classics Series]. (2014). 2 Minute Medicine. VALUE: The this compound Antihypertensive Long-term Use Evaluation Trial. (2004). Medscape. Baseline demographics of the this compound Heart Failure Trial. (2000). European Journal of Heart Failure, 2(4), 439-446.

References

- 1. Correlations of plasma renin activity and aldosterone concentration with ambulatory blood pressure responses to nebivolol and this compound, alone and in combination, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Office and Ambulatory Blood Pressure–Lowering Effects of Combination this compound/Hydrochlorothiazide vs Hydrochlorothiazide‐Based Therapy in Obese, Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

Repurposing Valsartan: An In-depth Technical Guide to Early-Stage Research in Non-Cardiovascular Applications

Introduction: Valsartan, an angiotensin II receptor blocker (ARB), is a well-established therapeutic agent for the management of hypertension and heart failure. Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3][4] Beyond its cardiovascular benefits, a growing body of preclinical evidence suggests that this compound possesses therapeutic potential in a range of non-cardiovascular diseases. This technical guide provides a comprehensive overview of early-stage research on this compound's applications in neurodegenerative diseases, inflammatory disorders, fibrotic conditions, and cancer, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Neurodegenerative Diseases: Focus on Alzheimer's Disease

Emerging research indicates that this compound may offer neuroprotective benefits, particularly in the context of Alzheimer's disease (AD). Studies suggest that the renin-angiotensin system (RAS) plays a role in the pathophysiology of neurodegeneration.[5] this compound's ability to cross the blood-brain barrier and modulate brain RAS activity is a key area of investigation.

Quantitative Data Summary

| Model System | Parameter Measured | This compound Dose/Concentration | Key Finding | Reference |

| Tg2576 AD Mouse Model | Spatial Learning (Morris Water Maze) | 10 mg/kg/day & 40 mg/kg/day | Significant improvement in escape latency. | |

| Tg2576 AD Mouse Model | Soluble High-Molecular-Weight (HMW) Aβ Oligomers (Cerebral Cortex) | 10 mg/kg/day & 40 mg/kg/day | ~2- to 3-fold reduction in HMW Aβ oligomers. | |